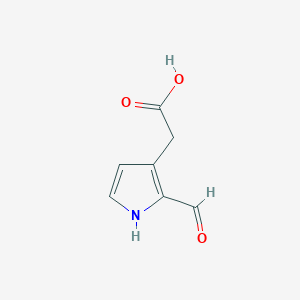![molecular formula C11H8Cl2N2O B15209991 3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method is the cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. For instance, ethyl-2-chloro-2-(hydroxyimino)acetate can act as the dipolarophile in the presence of a suitable 1,3-dipole .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Continuous flow chemistry is also leveraged to improve the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
科学的研究の応用
3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Due to its potential biological activities, it is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2,4,6-Trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
Uniqueness
What sets 3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is its specific substitution pattern, which imparts unique biological and chemical properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-2-1-3-8(13)9(7)10-6-4-5-14-11(6)16-15-10/h1-3,14H,4-5H2 |
InChIキー |
GVTQGWPSJINOEQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=NO2)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
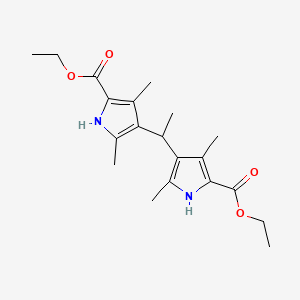
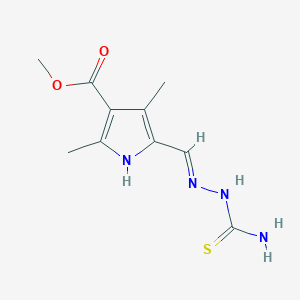
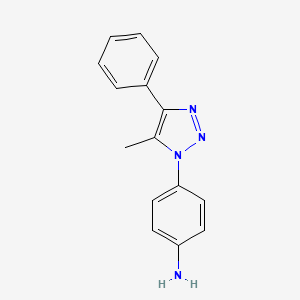
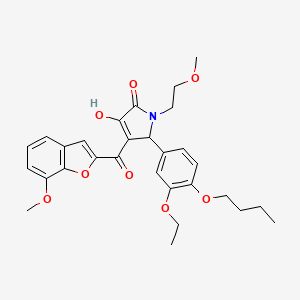
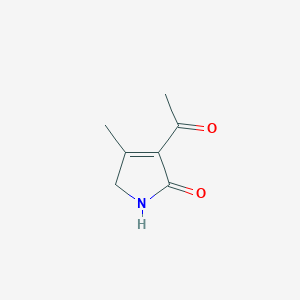
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
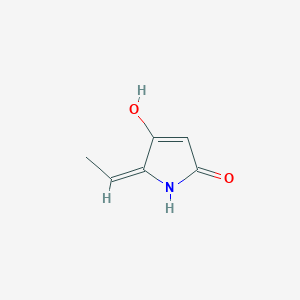
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
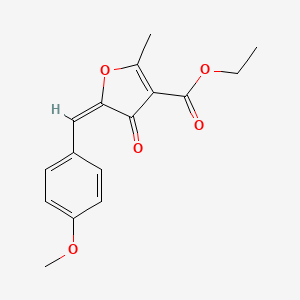
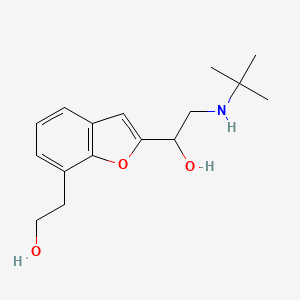
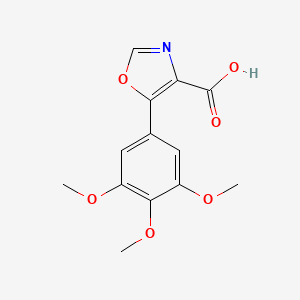
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
